molecular formula C17H26N2O5S B7720821 1-((3,4-dimethoxyphenyl)sulfonyl)-N-propylpiperidine-4-carboxamide

1-((3,4-dimethoxyphenyl)sulfonyl)-N-propylpiperidine-4-carboxamide

Cat. No. B7720821
M. Wt: 370.5 g/mol
InChI Key: DIPVGMZGBZUXQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3,4-dimethoxyphenyl)sulfonyl)-N-propylpiperidine-4-carboxamide, also known as SNC80, is a synthetic opioid compound that is commonly used in scientific research. It is a highly selective agonist of the delta-opioid receptor, which is a type of opioid receptor that is primarily found in the brain and spinal cord. In recent years, SNC80 has become an important tool in the study of opioid receptors and their role in pain management and addiction.

Mechanism of Action

1-((3,4-dimethoxyphenyl)sulfonyl)-N-propylpiperidine-4-carboxamide works by binding to the delta-opioid receptor in the brain and spinal cord. This binding activates the receptor, which then triggers a series of cellular and molecular events that ultimately lead to the desired physiological and biochemical effects. The exact mechanism of action of this compound is still being studied, but it is believed to involve the modulation of various neurotransmitters and signaling pathways.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, many of which are still being studied. Some of the known effects of this compound include analgesia (pain relief), anti-inflammatory effects, and the modulation of various neurotransmitters and signaling pathways. This compound has also been shown to have some potential as an antidepressant and anxiolytic (anti-anxiety) agent.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 1-((3,4-dimethoxyphenyl)sulfonyl)-N-propylpiperidine-4-carboxamide in scientific research is its high selectivity for the delta-opioid receptor. This allows researchers to specifically target this receptor and study its effects without interfering with other opioid receptors. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is that it is a synthetic compound and may not accurately reflect the effects of naturally occurring opioids in the body. Additionally, this compound has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are many potential future directions for research involving 1-((3,4-dimethoxyphenyl)sulfonyl)-N-propylpiperidine-4-carboxamide. Some possible areas of focus include:
1. Further study of the mechanisms of action of this compound and its effects on various neurotransmitters and signaling pathways.
2. Development of new treatments for pain and addiction based on the selective activation of the delta-opioid receptor.
3. Investigation of the potential antidepressant and anxiolytic effects of this compound and other delta-opioid receptor agonists.
4. Exploration of the potential use of this compound in combination with other opioid receptor agonists or antagonists for the treatment of pain and addiction.
5. Development of new synthetic compounds based on the structure of this compound that may have improved selectivity and efficacy.

Synthesis Methods

1-((3,4-dimethoxyphenyl)sulfonyl)-N-propylpiperidine-4-carboxamide is synthesized through a multi-step process that involves the reaction of various chemicals and reagents. The exact method of synthesis can vary depending on the specific laboratory and equipment used. However, the general process involves the reaction of a piperidine compound with a sulfonyl chloride and a propylamine, followed by the addition of a carboxylic acid and a dimethoxyphenyl group.

Scientific Research Applications

1-((3,4-dimethoxyphenyl)sulfonyl)-N-propylpiperidine-4-carboxamide has a wide range of potential applications in scientific research. One of the primary uses of this compound is in the study of opioid receptors and their role in pain management and addiction. By selectively targeting the delta-opioid receptor, this compound can help researchers better understand the mechanisms of opioid receptors and develop new treatments for pain and addiction.

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)sulfonyl-N-propylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O5S/c1-4-9-18-17(20)13-7-10-19(11-8-13)25(21,22)14-5-6-15(23-2)16(12-14)24-3/h5-6,12-13H,4,7-11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPVGMZGBZUXQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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